6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach is the microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid
- Isoxazolo[4,5-b]pyridine derivatives
Uniqueness
6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to the presence of the cyclopropyl and methoxybenzyl groups, which confer distinct steric and electronic properties. These modifications can enhance the compound’s biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
6-cyclopropyl-3-[(4-methoxyphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H16N2O4/c1-23-12-6-2-10(3-7-12)8-15-16-13(18(21)22)9-14(11-4-5-11)19-17(16)24-20-15/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,21,22) |
InChI Key |
GMCFEYINUSXPJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)O |
Origin of Product |
United States |
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